2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid
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Overview
Description
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid core with a 4-bromophenylamino substituent and an oxoethoxy linkage
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, involves the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
The formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction could potentially lead to the synthesis of various organic compounds . The specific effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the reaction requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid typically involves multiple steps:
Formation of 4-Bromophenol: This can be achieved by reacting 4-bromophenyl ether with sodium hydroxide.
Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is reacted with bromoacetic acid.
Formation of 2-Amino-2-(4-bromophenyl)acetic acid: The bromo compound is then reacted with ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.
Scientific Research Applications
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-Chlorophenyl)amino)-2-oxoethoxy)benzoic acid
- 2-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)benzoic acid
- 2-(2-((4-Methylphenyl)amino)-2-oxoethoxy)benzoic acid
Uniqueness
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in biological systems and material science applications .
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGTJXEYLLGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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